4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline
Description
4-[(2,2-Dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline is a structurally complex aromatic amine characterized by a sulfanyl bridge connecting an aniline moiety to a 2,2-dimethylbenzo[f]isoquinoline group.
Properties
IUPAC Name |
4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S/c1-21(2)13-19-17-6-4-3-5-14(17)7-12-18(19)20(23-21)24-16-10-8-15(22)9-11-16/h3-12H,13,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQLHPYTYXWMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)SC4=CC=C(C=C4)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[f]isoquinoline core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[f]isoquinoline structure.
Introduction of the sulfanyl group: The benzo[f]isoquinoline core is then reacted with a thiol compound under conditions that promote the formation of a sulfanyl linkage.
Attachment of the aniline group: Finally, the aniline group is introduced through a nucleophilic substitution reaction, often using aniline or its derivatives as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles in the presence of catalysts or under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Cleaved products with reduced sulfur functionalities.
Substitution: Nitrated, halogenated, or other substituted derivatives of the aniline group.
Scientific Research Applications
4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and aniline groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The compound’s uniqueness lies in its benzo[f]isoquinoline substituent, which distinguishes it from simpler sulfanyl-aniline derivatives. Key structural analogs include:
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline (): Features a 4-bromophenyl group attached via a sulfanylmethyl linker.
2-[(4-Methylbenzyl)sulfanyl]aniline (): Contains a smaller 4-methylbenzyl substituent, offering lower molecular weight and higher solubility due to reduced steric hindrance .
Sulfanyl Pyrazole-Pt Complexes (): Metal complexes with cyclohexyl or benzyl sulfanyl groups exhibit enhanced cytotoxicity, suggesting substituent bulkiness (e.g., cyclohexyl) improves bioactivity .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Biological Activity
The compound 4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline is a member of the sulfonyl-hydrazone class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[f]isoquinoline moiety linked to a sulfanyl group and an aniline component. This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that related sulfonyl-hydrazones possess selective antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives ranges from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, demonstrating bactericidal action through inhibition of protein synthesis and nucleic acid production .
- Antifungal Activity : Some derivatives have also been noted for their antifungal properties, with broad-spectrum activity against fungal strains, although specific data on this compound's antifungal efficacy is limited .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Biofilm Formation : Similar compounds have shown the ability to disrupt biofilm formation in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus), significantly reducing biofilm biomass .
- Selective Inhibition of Kinases : Some sulfonyl-hydrazones are known to selectively inhibit phosphoinositide 3-kinase (PI3K), which is implicated in various cancer pathways. This suggests potential applications in oncology .
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonyl-hydrazone derivatives demonstrated that modifications in the chemical structure could enhance antibacterial activity. The compound exhibited MIC values comparable to conventional antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Study 2: Biofilm Inhibition
Another investigation focused on the biofilm inhibition properties of similar compounds. The results indicated that certain derivatives could reduce biofilm formation by over 90% in clinical isolates of C. tropicalis and S. aureus, showcasing their potential utility in treating chronic infections .
Data Summary
| Compound | Activity Type | MIC (μM) | Target Organisms |
|---|---|---|---|
| Compound A | Antibacterial | 15.625 - 125 | S. aureus, E. faecalis |
| Compound B | Antifungal | Not specified | Various fungi |
| Compound C | Biofilm Inhibition | >90% reduction | C. tropicalis, S. aureus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
